molecular formula C7H12O2 B8513222 2-Vinyl-5-methyl-1,3-dioxane

2-Vinyl-5-methyl-1,3-dioxane

Cat. No.: B8513222
M. Wt: 128.17 g/mol
InChI Key: IMBQFRVNELCSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Vinyl-5-methyl-1,3-dioxane is a specialized 1,3-dioxane derivative of significant interest in synthetic organic chemistry and materials science research. This compound belongs to the class of 1,3-dioxanes, which are six-membered cyclic acetals known for their versatility as protecting groups for carbonyl compounds and as key intermediates in complex molecular syntheses . The unique structural features of this compound - incorporating both a vinyl group and a methyl substituent on the dioxane ring - make it a valuable bifunctional building block. The 1,3-dioxane scaffold is recognized for its role in the synthesis of 1,3-diols, structural motifs present in numerous pharmaceutical compounds and natural products . Compounds within this class can be prepared through acid-catalyzed condensation reactions between carbonyl compounds and 1,3-propanediol . The vinyl functional group provides a reactive handle for further chemical manipulation, enabling participation in various polymerization reactions and other transformation processes. Research applications for this chemical include its potential use as a monomer or co-monomer in polymer chemistry , a precursor for the development of more complex molecular architectures, and a scaffold in medicinal chemistry exploration. Like other 1,3-dioxanes, it is stable to basic conditions and various nucleophiles, but can be cleaved under specific acidic conditions to regenerate the parent carbonyl compound . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-ethenyl-5-methyl-1,3-dioxane

InChI

InChI=1S/C7H12O2/c1-3-7-8-4-6(2)5-9-7/h3,6-7H,1,4-5H2,2H3

InChI Key

IMBQFRVNELCSTF-UHFFFAOYSA-N

Canonical SMILES

CC1COC(OC1)C=C

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

2-Vinyl-5-methyl-1,3-dioxane can be synthesized through the reaction of acrolein with 2-methyl-1,3-propanediol in the presence of an acid catalyst such as polyphosphoric acid. This process typically occurs in a solvent like benzene and involves careful control of reaction conditions to optimize yield and purity . The structure of VMD allows it to undergo further chemical transformations that enhance its utility in various applications.

Applications in Chemical Synthesis

1. Production of Polyols and Diols

  • VMD is particularly significant in synthesizing polyols through hydroformylation followed by hydrolysis and hydrogenation. The resulting polyols are useful as building blocks for polymers, including polyurethane .
  • The hydroformylation process transforms VMD into a mixture of products that can yield multiple diols upon subsequent reactions. This versatility makes it a valuable intermediate in the production of various polymeric materials .

2. Use as a Cross-Linking Agent

  • In polymer chemistry, VMD-derived products serve as cross-linking agents in the preparation of polyurethane polymers. These polymers are widely used in coatings, adhesives, and foams due to their durability and flexibility .

3. Potential Applications in Pharmaceuticals

  • Research indicates that derivatives of VMD may have potential applications in drug synthesis due to their structural properties. For example, compounds derived from VMD could be explored for their biological activity or as intermediates in pharmaceutical formulations .

Case Study 1: Hydroformylation Reactions

In a study examining the hydroformylation of VMD, researchers demonstrated that varying the molar ratios of hydrogen to carbon monoxide during the reaction significantly influenced product distribution. Optimal ratios were found to enhance yields while minimizing side reactions . This study illustrates the importance of reaction conditions in maximizing the utility of VMD in industrial applications.

Case Study 2: Synthesis of Polyurethane Polymers

A series of experiments highlighted the effectiveness of VMD-derived diols as cross-linking agents in polyurethane synthesis. The resulting polymers exhibited improved mechanical properties compared to those synthesized with traditional agents. This research supports the use of VMD as a versatile building block in polymer science .

Table 1: Synthesis Conditions for this compound

ReactantsMolar Ratio (MPD:Acrolein)SolventCatalystTemperature (°C)Yield (%)
2-Methyl-1,3-propanediol + Acrolein4:1BenzenePolyphosphoric Acid30-130Variable

Table 2: Applications of VMD-Derived Products

ApplicationProduct TypeKey Benefits
Polyol ProductionDiolsVersatile building blocks for polymers
Cross-Linking AgentPolyurethaneEnhanced mechanical properties
Pharmaceutical IntermediatesVariousPotential biological activity

Chemical Reactions Analysis

Hydroformylation

VMD undergoes hydroformylation to produce aldehydes, which are precursors for polyols. This reaction is catalyzed by transition metals under syngas (H₂/CO) conditions.

Reaction Conditions and Outcomes

ParameterDetailsSource
Catalyst Rhodium carbonyl complexes (e.g., Rh₄(CO)₁₂)
H₂:CO Ratio 0.9:1 to 1.2:1 (optimal at 1:1)
Temperature 80–120°C
Pressure 75–150 psi
Product 3-(5'-Methyl-1',3'-dioxane)propionaldehyde
Yield >80% with minimized hydrogenation side reactions

Mechanism :

  • Coordination of VMD’s vinyl group to the rhodium catalyst.

  • Insertion of CO into the Rh–C bond, forming an acyl intermediate.

  • Hydrogenolysis to release the aldehyde product .

Hydrogenation

The vinyl group in VMD is selectively hydrogenated to yield saturated dioxane derivatives.

Key Data

ParameterDetailsSource
Catalyst Raney nickel
Conditions 50–100°C, H₂ pressure (1–10 atm)
Product 5-Methyl-1,3-dioxane
Selectivity High (>90%) due to steric protection of the dioxane ring

Cleavage with Alkyllithiums

VMD reacts with alkyllithiums (e.g., MeLi, BuLi) via regioselective ring-opening.

Experimental Findings

  • Regioselectivity : Preferential cleavage of the C(2)–O(1) bond .

  • Stereoselectivity : Predominant formation of E-enol ethers (≥95% Z in hydroboration) .

  • Mechanism :

    • Nucleophilic addition of alkyllithium to the vinyl group.

    • Syn-elimination of lithium alkoxide, dictated by the cis-configuration of VMD .

Example :
Reaction with 1-dodecene yields (Z)-2-(dodec-1-en-1-yl)-1,3-dioxane (79% yield, >95% Z) .

Hydroboration and Coupling Reactions

VMD participates in hydroboration with alkenes, facilitated by boron-based catalysts.

Data from Cross-Coupling

Reaction PartnerProductYieldStereochemistrySource
1-Dodecene(Z)-2-(Dodec-1-en-1-yl)-1,3-dioxane79%>95% Z
Allylbenzene(Z)-2-(3-Phenylprop-1-en-1-yl)-1,3-dioxolane73%94% Z

Conditions :

  • Catalytic hydroboration at 20–25°C.

  • Silica gel chromatography for purification .

Acid-Catalyzed Hydrolysis

VMD hydrolyzes under acidic conditions to regenerate 2-methyl-1,3-propanediol and acrolein.

Hydrolysis Parameters

ParameterDetailsSource
Catalyst Polyphosphoric acid
Solvent Benzene (azeotropic removal of water)
Equilibrium Favors acrolein and diol at high dilution

Structural and Stereochemical Influences

  • Cis/Trans Isomerism : The cis-configuration of VMD dictates reaction pathways (e.g., stereoselective elimination) .

  • Conformational Analysis : The 5-methyl group stabilizes chair conformations, affecting reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and applications of 1,3-dioxane derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Structural Features
2-Vinyl-5-methyl-1,3-dioxane C2: Vinyl, C5: Methyl Reactive vinyl group; methyl enhances solubility.
5-Methyl-2,2-diphenyl-1,3-dioxane C2: Two phenyl, C5: Methyl Bulky phenyl groups increase steric hindrance.
2,2-Dimethyl-5-vinyl-1,3-dioxane C2: Two methyl, C5: Vinyl Dimethyl groups rigidify the C2 position.
5-Nitro-5-methyl-1,3-dioxane C5: Nitro, Methyl Nitro group enables thermal decomposition.
5-Bromo-5-nitro-1,3-dioxane C5: Bromo, Nitro Halogen and nitro groups confer biocidal activity.

Conformational Analysis

  • 5-Methyl-2,2-diphenyl-1,3-dioxane : Adopts a chair conformation in both crystal and solution states, with the methyl group equatorial to minimize steric strain . The ΔG°298 for methyl group inversion in CDCl3 and C6D6 was determined via quantum calculations.
  • This compound : While direct data are unavailable, steric and electronic effects of the vinyl group may favor a chair conformation with the vinyl substituent axial or equatorial, depending on solvent interactions. The methyl group at C5 is likely equatorial, similar to its positional analog in .

Thermal and Chemical Reactivity

  • Nitro-Substituted Analogs: 5-Nitro-5-R-1,3-dioxanes (R = H, methyl, Br) undergo thermal decomposition via a retro-Diels-Alder mechanism, with activation energies and Gibbs free energy profiles computationally validated . For example, 5-nitro-5-methyl-1,3-dioxane decomposes at elevated temperatures, releasing NO2 and forming cyclic ethers.
  • This contrasts with nitro derivatives, which prioritize decomposition over polymerization .

Preparation Methods

Reaction Conditions and Stoichiometry

The reaction is typically conducted in a benzene solvent with p-toluenesulfonic acid (pTSA) as the catalyst. A molar ratio of 1:1.4 (acrolein to diol) ensures complete conversion of the limiting reagent, while the catalyst concentration is maintained at 0.1% w/w relative to the total reactant mass. Reflux temperatures (80–100°C) are critical for achieving rapid reaction kinetics, with a typical duration of 4 hours.

Table 1: Standard Reaction Parameters for this compound Synthesis

ParameterValue
Acrolein59.5 g (1.06 mol)
2-Methyl-1,3-propanediol83.8 g (0.80 mol)
Benzene100 g
pTSA0.0596 g
TemperatureReflux (80–100°C)
Duration4 hours
Yield65% (66 g)

Mechanistic Insights

The reaction proceeds via a two-step acetalization mechanism:

  • Protonation of Acrolein : The carbonyl oxygen of acrolein is protonated by pTSA, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack : The diol’s hydroxyl groups sequentially attack the activated carbonyl, forming a hemiketal intermediate.

  • Dehydration : Water elimination generates the cyclic dioxane structure, with the vinyl group remaining intact due to the reaction’s mild acidic conditions.

The use of azeotropic solvents like benzene ensures continuous water removal, preventing reversible hydrolysis and driving the reaction to completion.

Alternative Catalytic Systems and Solvent Effects

While p-toluenesulfonic acid is the benchmark catalyst, studies have explored alternatives to improve yield or simplify purification.

Heterogeneous Acid Catalysts

Solid acids such as Amberlyst-15 or zeolites offer advantages in catalyst recovery and reduced product contamination. However, their lower activity compared to pTSA necessitates longer reaction times (6–8 hours) and higher temperatures (110–120°C), which risk polymerizing the vinyl group.

Solvent Optimization

Replacing benzene with toluene or cyclohexane marginally improves yields (68–70%) due to better azeotropic water separation. Polar aprotic solvents like dimethylformamide (DMF) are unsuitable, as they stabilize intermediates and inhibit cyclization.

Post-Reaction Workup and Purification

Crude reaction mixtures require neutralization and distillation to isolate this compound:

Neutralization

Excess calcium oxide (CaO) is added to neutralize residual acid, forming insoluble calcium sulfonate salts. Filtration through a silica gel column removes these salts and unreacted diol.

Fractional Distillation

The product is purified via vacuum distillation (bp 60–65°C at 10 mmHg), with care taken to avoid thermal decomposition of the vinyl group. Gas chromatography (GC) analysis typically confirms purity >98%.

Side Reactions and Byproduct Management

Common side products include:

  • 2-Ethyl-5-methyl-1,3-dioxane : Formed via partial hydrogenation of the vinyl group during prolonged heating.

  • Oligomeric ethers : Result from diol self-condensation, minimized by maintaining strict stoichiometric ratios.

Table 2: Byproduct Profiles Under Standard Conditions

ByproductConcentration (wt%)
2-Ethyl-5-methyl-1,3-dioxane1.2%
Oligomers0.8%
Unreacted diol2.5%

Industrial-Scale Production Considerations

The patented process described in U.S. 4,079,064 has been adapted for continuous manufacturing:

Flow Reactor Systems

Tubular reactors with inline Dean-Stark traps achieve 90% conversion in 2 hours by maintaining turbulent flow (Reynolds number >4,000) and precise temperature control (±1°C).

Catalyst Recycling

Spent pTSA is recovered via aqueous extraction and reused for 5–7 batches before activity drops below 80%.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Vinyl-5-methyl-1,3-dioxane, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed acetalization. A common approach involves reacting carbonyl precursors (e.g., aldehydes or ketones) with diols like 1,3-propanediol under Brønsted or Lewis acid catalysis (e.g., toluenesulfonic acid) in refluxing toluene. Water removal via a Dean-Stark apparatus improves yields by shifting equilibrium . Optimization includes adjusting catalyst loading, solvent polarity, and reaction time. For example, pH control during oxidation steps (e.g., NaIO₄-mediated cleavage) is critical to prevent degradation, as demonstrated in analogous dioxane syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • FTIR : Identify functional groups (e.g., C-O-C stretching at ~1100 cm1^{-1}) and vinyl C-H vibrations .
  • HPLC/GC-MS : Assess purity and detect byproducts.
  • Melting Point Analysis : Compare with literature values for consistency. Cross-validation with X-ray crystallography (e.g., SHELX refinement ) resolves ambiguities in complex cases.

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Follow OSHA and institutional guidelines:

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts.
  • Waste Disposal : Segregate organic waste and use certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model transition states and electron density distributions. For example, study the regioselectivity of electrophilic additions to the vinyl group or acetal ring-opening mechanisms. Compare computed vibrational spectra (IR) with experimental data to validate conformers . Molecular dynamics simulations can further explore solvent effects on reaction pathways.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguous NOE signals or coupling constants by determining single-crystal structures (e.g., SHELXL refinement ).
  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring-flipping) that obscure peak splitting at standard temperatures.
  • Isotopic Labeling : Trace reaction intermediates to confirm mechanistic hypotheses .

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Replace toluene with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce toxicity .
  • Catalyst Recycling : Use immobilized acid catalysts (e.g., silica-supported sulfonic acids) to minimize waste.
  • Microwave Assistance : Reduce reaction times and energy consumption compared to conventional heating .

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